molecular formula C15H20O4 B1326103 Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate CAS No. 951889-70-6

Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate

Cat. No.: B1326103
CAS No.: 951889-70-6
M. Wt: 264.32 g/mol
InChI Key: CPROWHMJZKVXFL-UHFFFAOYSA-N
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Description

Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a valerate backbone, which is further substituted with a 4-methoxy-2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate can be achieved through a multi-step process. One common method involves the esterification of 5-(4-methoxy-2-methylphenyl)-5-oxovaleric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced crystallization techniques can also be employed to purify the final product, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-(4-methoxy-2-methylphenyl)-5-oxovaleric acid.

    Reduction: Formation of 5-(4-methoxy-2-methylphenyl)-5-hydroxyvalerate.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active valeric acid derivative, which can then interact with various biological pathways. The methoxy and methyl groups on the phenyl ring may also contribute to the compound’s overall activity by influencing its binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: A structurally similar compound with a pyrrole ring.

    Ethyl 4-methoxyphenylacetate: Another ester with a methoxyphenyl group but a different backbone.

Uniqueness

Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate is unique due to its specific substitution pattern on the phenyl ring and the valerate backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

ethyl 5-(4-methoxy-2-methylphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-4-19-15(17)7-5-6-14(16)13-9-8-12(18-3)10-11(13)2/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPROWHMJZKVXFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=C(C=C(C=C1)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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